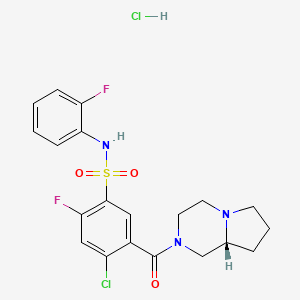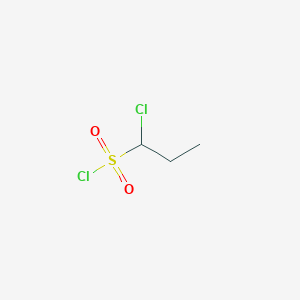
7-Sulfo-ursodeoxycholic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ursodeoxycholic acid derivatives, including those similar to 7-Sulfo-ursodeoxycholic Acid Disodium Salt, typically involves complex chemical procedures. A novel method for producing UDCA involves the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents, highlighting an environmentally friendly approach to large-scale production (Shen et al., 2021). Additionally, derivatives of UDCA have been synthesized from ursodeoxycholic acid itself, through steps starting from this compound and leading to derivatives with potential antitumor activity (Ren et al., 2013).
Molecular Structure Analysis
The molecular structure of ursodeoxycholic acid derivatives, including sulfonate analogs, is crucial for understanding their chemical behavior and potential biological activity. Studies on bile salt analogues and their synthesis provide insights into the molecular arrangements and structural modifications that influence their properties and functions (Kihira et al., 1990).
Chemical Reactions and Properties
The chemical reactivity and properties of ursodeoxycholic acid derivatives are influenced by their molecular structure. For instance, the synthesis of certain UDCA derivatives has been explored for their antitumor activities, indicating the chemical versatility and potential therapeutic applications of these compounds (Ren et al., 2013).
Physical Properties Analysis
The physical properties of 7-Sulfo-ursodeoxycholic Acid Disodium Salt, such as solubility, melting point, and crystalline structure, are determined by its molecular composition and structure. The synthesis and characterization of related compounds provide valuable information on these aspects, which are essential for their application and handling (Kakiyama et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Efficacy
Ursodeoxycholic Acid (UDCA) is highlighted for its remarkable pharmacological properties, including its ability to decrease biliary cholesterol saturation and dissolve cholesterol gallstones in certain patient groups. This compound demonstrates a strong therapeutic efficacy, with a notable tolerance profile in patients. UDCA's optimal dosage and its comparison to other bile acids like chenodeoxycholic acid showcase its efficient use in gallstone dissolution therapy (Ward et al., 1984).
Advances in Synthesis
The synthesis of UDCA from cholic acid, a common and cost-effective bile acid, is critically reviewed, considering the chemical, chemoenzymatic, and enzymatic routes. This includes the challenges and developments in microbial transformations, highlighting the potential for more sustainable and efficient production processes (Tonin & Arends, 2018).
Sulfonate Impurities in Pharmaceutical Development
The control and analysis of alkyl esters of alkyl and aryl sulfonic acids in pharmaceuticals are examined, addressing the regulatory guidelines and scientific literature. This review sheds light on the analytical challenges and methodologies for detecting potential genotoxic impurities, underlining the importance of robust analytical techniques in ensuring drug safety (Elder et al., 2008).
Potential in Neurodegenerative Disorders
Recent studies explore UDCA's anti-apoptotic, anti-oxidant, and anti-inflammatory properties, considering its application in neurodegenerative disease models. This research underscores UDCA's capability to modulate apoptosis, oxidative stress, and inflammation, suggesting its therapeutic potential beyond liver diseases (Huang, 2021).
Pleiotropic Effects
UDCA's pleiotropic effects, including its choleretic, litholytic, anti-apoptotic, anti-inflammatory, immunomodulatory, cytoprotective, antifibrotic, and hypocholesterolemic actions, are detailed. These multifaceted effects, along with its role as a signaling molecule in metabolic regulation, highlight the compound's versatility and potential in treating a wide array of disorders (Stepanov & Salenko, 2021).
Zukünftige Richtungen
Ursodeoxycholic acid, a related compound, has been used in treating liver disease for over a hundred years . It has been shown to be beneficial in various types of liver pathology, with the greatest amount of data pointing to its therapeutic effect in treating gallstone disease . The story of 7-Sulfo-ursodeoxycholic Acid Disodium Salt and related compounds does not appear to end here and deserves further attention and investigation .
Eigenschaften
CAS-Nummer |
191286-16-5 |
|---|---|
Produktname |
7-Sulfo-ursodeoxycholic Acid Disodium Salt |
Molekularformel |
C₂₄H₃₈Na₂O₇S |
Molekulargewicht |
516.6 |
Synonyme |
7-Hydroxy-3-(sulfooxy)-, Disodium Salt Cholan-24-oic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



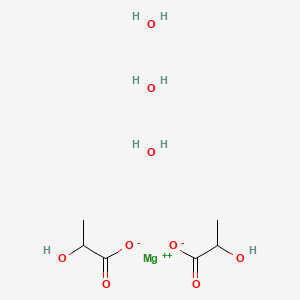
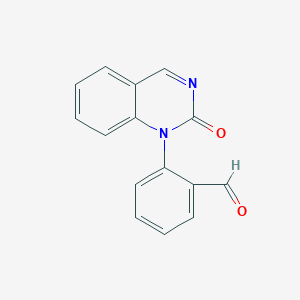
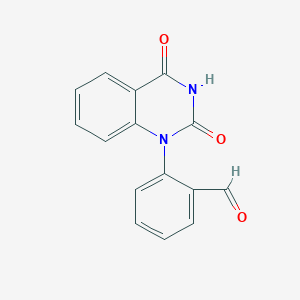
![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)
